(2-Ethylphenyl)(thiophen-2-yl)methanol
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Overview
Description
(2-Ethylphenyl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C13H14OS It is characterized by the presence of an ethyl-substituted phenyl group and a thiophene ring connected through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)(thiophen-2-yl)methanol typically involves the reaction of 2-ethylphenylmagnesium bromide with thiophene-2-carbaldehyde. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture interference. The Grignard reagent reacts with the aldehyde to form the desired alcohol product after hydrolysis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylphenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products Formed
Oxidation: Formation of (2-Ethylphenyl)(thiophen-2-yl)ketone.
Reduction: Formation of (2-Ethylphenyl)(thiophen-2-yl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Ethylphenyl)(thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of thiophene-containing compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Ethylphenyl)(thiophen-2-yl)methanol involves its interaction with molecular targets through its functional groups. The phenyl and thiophene rings can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylphenyl)(thiophen-2-yl)methanol
- (2-Propylphenyl)(thiophen-2-yl)methanol
- (2-Butylphenyl)(thiophen-2-yl)methanol
Uniqueness
(2-Ethylphenyl)(thiophen-2-yl)methanol is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and physical properties. The presence of both phenyl and thiophene rings also provides a versatile framework for further functionalization and application in various fields.
Properties
IUPAC Name |
(2-ethylphenyl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS/c1-2-10-6-3-4-7-11(10)13(14)12-8-5-9-15-12/h3-9,13-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIMXOKBCGBECK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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